molecular formula C13H23NO3 B2726961 Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1781376-36-0

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2726961
CAS No.: 1781376-36-0
M. Wt: 241.331
InChI Key: MGIGNWRGVPUFAS-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 1781376-36-0) is a bicyclic tertiary amine derivative with a hydroxymethyl substituent at the 1-position of the azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol .

Key physicochemical properties include:

  • Density: 1.112 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 306.5 ± 25.0 °C (predicted)
  • pKa: 9.72 ± 0.20 (predicted) .
    It is stored at -20°C under inert conditions to prevent degradation, with strict handling protocols to avoid moisture and repeated freeze-thaw cycles .

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-4-5-13(6-10,8-14)9-15/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIGNWRGVPUFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Bicyclic Amine Core Construction

The 3-azabicyclo[3.2.1]octane scaffold is central to the target compound’s structure. Formation of this bicyclic system typically relies on cyclization reactions that merge pyrrolidine and cyclohexane motifs. A prevalent approach involves intramolecular alkylation or reductive amination to establish the bridgehead nitrogen atom. For instance, DE102005012771A1 describes the use of cyclopentenopyrrolidin intermediates in cycloaddition reactions with acrylate derivatives to form bicyclic frameworks. Adapting this method, ethyl 2-N-benzyloxycarbonylamino-3-(2-oxo-cyclopentyl)propionate undergoes acid-catalyzed cyclization in dichloromethane, yielding a bicyclic lactam precursor. Subsequent hydrolysis and decarboxylation steps then generate the free amine, which is protected as the tert-butyl carbamate (Boc) group under standard conditions.

Hydroxymethyl Group Introduction at the 1-Position

Functionalization of the bicyclic amine at the 1-position with a hydroxymethyl group necessitates regioselective modification. One strategy involves nucleophilic addition to a ketone intermediate. For example, oxidation of the bridgehead carbon to a ketone using Jones reagent, followed by Grignard addition with formaldehyde, installs the hydroxymethyl moiety. Reduction of the resulting secondary alcohol with sodium borohydride or catalytic hydrogenation ensures retention of stereochemistry. Alternatively, direct hydroxymethylation via Mannich reaction has been reported, though this method risks regiochemical ambiguity and requires stringent temperature control (-20°C to 0°C) to suppress side reactions.

Boc Protection and Final Product Isolation

Following hydroxymethylation, the tertiary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under inert atmosphere. This step typically achieves >85% yield when catalyzed by 4-dimethylaminopyridine (DMAP). Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures affords the target compound in >95% purity, as confirmed by ¹H-NMR and high-resolution mass spectrometry.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Challenges
Cyclization/Hydrolysis Cycloaddition, hydrolysis, Boc protection 62 92 Low regioselectivity in cyclization
Reductive Amination Ketone formation, Grignard addition 78 96 Sensitivity to moisture, cost of reagents
Mannich Reaction Direct hydroxymethylation, Boc protection 55 88 Competing side reactions, temperature control

The reductive amination route offers superior yield and purity but demands anhydrous conditions and expensive Grignard reagents. In contrast, the Mannich approach, while operationally simpler, suffers from lower efficiency due to competing polymerization of formaldehyde.

Optimization and Scalability Considerations

Scale-up of the reductive amination method requires addressing exothermicity during Grignard addition. Continuous flow reactors have been proposed to mitigate thermal runaway risks, enabling kilogram-scale production with consistent yields. Additionally, replacing homogeneous catalysts (e.g., palladium on carbon) with heterogeneous alternatives (e.g., nickel-aluminum alloys) reduces metal leaching and simplifies purification.

Applications and Derivative Synthesis

The tert-butyl carbamate group facilitates downstream deprotection under mild acidic conditions (e.g., trifluoroacetic acid), generating the free amine for further functionalization. Derivatives of this compound serve as precursors to mu opioid receptor antagonists, as evidenced by US8664242B2, which discloses 8-azabicyclo[3.2.1]octane derivatives with potent bioactivity. The hydroxymethyl group also enables conjugation to polymeric supports for heterogeneous catalysis applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids such as hydrochloric acid for deprotection reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has shown potential in drug development due to its ability to interact with various biological targets.

Mechanisms of Action :

  • Protein Interactions : The compound can disrupt protein-protein interactions, influencing cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, affecting cell survival and proliferation.

Anticancer Research

Several studies have investigated the anticancer properties of this compound:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting a mechanism involving apoptosis induction.
Cell LineIC50 Value (μM)Mechanism
A54915Apoptosis
HeLa20Apoptosis

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

  • Case Study 2 : In a rodent model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • One-Step Synthesis : Utilizing advanced synthetic techniques to streamline the production process.
  • Retrosynthesis Analysis : Employing AI-powered tools to identify feasible synthetic routes based on existing chemical data.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) CAS Number Molecular Weight (g/mol) Key Applications/Properties References
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 1-hydroxymethyl 1781376-36-0 241.33 Hydrophilicity; intermediate for bioconjugation
Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 8-oxo 904316-92-3 225.29 Ketone reactivity; precursor for further functionalization
Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate 1-amino 1780781-02-3 238.32 PPI modulation; antimicrobial applications
Tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 8-aminomethyl 1363381-83-2 254.37 Enhanced solubility; peptide-mimetic scaffolds
Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate 8-hydroxy 1330766-08-9 241.29 Hydrogen-bonding capacity; metabolic stability

Key Findings

Hydrophilicity vs. Reactivity: The hydroxymethyl group in the target compound improves hydrophilicity compared to the 8-oxo analog, which is more lipophilic due to its ketone moiety. This difference influences solubility and bioavailability . Amino and aminomethyl derivatives exhibit higher reactivity in nucleophilic substitution reactions, making them suitable for coupling with electrophilic partners (e.g., acyl chlorides) .

Biological Activity: The 1-amino derivative (CAS: 1780781-02-3) is prioritized for antimicrobial research due to its ability to disrupt PPIs in bacterial targets . The 8-hydroxy analog (CAS: 1330766-08-9) shows enhanced metabolic stability in preclinical studies, attributed to reduced oxidative metabolism at the hydroxylated position .

Synthetic Utility :

  • The 8-oxo compound (CAS: 904316-92-3) serves as a versatile intermediate for synthesizing boronate esters and cross-coupling reagents (e.g., Suzuki-Miyaura reactions) .
  • The diazabicyclo[3.2.1]octane scaffold (e.g., CAS: 149771-44-8) is used in catalytic systems for C–N bond formation, as demonstrated in Buchwald-Hartwig amination .

Biological Activity

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 1781376-36-0
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially including:

  • Protein-Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions, which can modulate signaling pathways critical for cellular function .
  • Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes, similar to other azabicyclic compounds that target N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory responses .

Biological Activity and Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Properties : By inhibiting NAAA, it preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects .
  • Analgesic Effects : The modulation of pain pathways through enzyme inhibition suggests potential applications in pain management.
  • Neuroprotective Effects : Compounds within the azabicyclo family have been explored for their neuroprotective properties, which may extend to this compound as well.

Case Study 1: Inhibition of NAAA Activity

A study highlighted the discovery of a novel class of NAAA inhibitors featuring azabicyclic structures, demonstrating low nanomolar inhibition (IC50 = 0.042 μM) against human NAAA . This finding suggests that this compound could similarly exhibit potent inhibitory effects.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of azabicyclic compounds has indicated that modifications to the bicyclic structure can significantly influence biological activity . Investigations into various derivatives have revealed that specific functional groups enhance enzyme selectivity and potency.

Comparison with Related Compounds

Compound NameCAS NumberBiological Activity
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate1310381-28-2Enzyme inhibitor, disrupts protein interactions
Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate637301-16-7Potential neuroprotective effects

These comparisons illustrate the diverse biological activities associated with azabicyclo compounds and highlight the potential for further research on this compound.

Q & A

Q. What are the primary applications of this compound in organic synthesis, and how does its structure enable these roles?

The compound is widely used as a protective group for amines and carboxylic acids in peptide synthesis. Its bicyclic structure enhances steric shielding, protecting reactive functional groups from undesired side reactions during multi-step syntheses . The tert-butoxycarbonyl (Boc) group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). The hydroxymethyl substituent further enables derivatization via esterification or oxidation to carboxylic acids .

Methodological Note:

  • For Boc protection, react the compound with amines/carboxylic acids in dichloromethane (DCM) using a coupling agent like DCC (dicyclohexylcarbodiimide) at 0–25°C.
  • Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) or LC-MS .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

Q. What strategies are effective for resolving stereochemical challenges in derivatives of this bicyclic scaffold?

The 3-azabicyclo[3.2.1]octane core introduces conformational rigidity , making stereochemical control critical. Advanced methods include:

  • Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol for enantiomeric separation .
  • Crystallography : Single-crystal X-ray diffraction (employ SHELX programs ) confirms absolute configuration.
  • Dynamic NMR : Analyze ring-flipping barriers to assess substituent effects on stereodynamics .

Case Study: In the synthesis of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 134575-14-7), enantiomeric excess (ee) >99% was achieved using (R)-BINOL-derived phosphoric acid catalysts .

Q. How do solvent and catalyst choices influence the efficiency of cross-coupling reactions involving this compound?

The hydroxymethyl group participates in Suzuki-Miyaura cross-coupling when converted to a boronate ester. Optimize conditions as follows:

  • Boronation : React with bis(pinacolato)diboron (1.2 eq.) and Pd(dppf)Cl2 (5 mol%) in THF at 80°C .
  • Coupling : Use Pd(PPh3)4 (2 mol%) in toluene/water (3:1) with K2CO3 (2 eq.) at 90°C .

Data Contradiction Analysis: reports lower yields (~44%) in diazoacetamide formation due to steric hindrance, whereas achieves >80% yields in analogous reactions by substituting DMF with DMA (dimethylacetamide) to enhance solubility .

Q. What analytical techniques are recommended for characterizing degradation products under acidic/alkaline conditions?

Stability Studies:

  • Acidic Conditions (pH 2–3): Boc deprotection generates 3-azabicyclo[3.2.1]octane derivatives. Monitor via LC-MS (negative ion mode) .
  • Alkaline Conditions (pH 10–12): Hydroxymethyl ester hydrolysis produces carboxylic acids. Use FT-IR (C=O stretch at ~1700 cm⁻¹) and HRMS .

Safety Note: Handle degradation products (e.g., free amines) under inert atmospheres to prevent oxidation .

Q. How can computational modeling (e.g., DFT) predict reactivity trends in derivatives of this scaffold?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

  • Nucleophilic Reactivity : The bridgehead nitrogen exhibits lower nucleophilicity (NPA charge: −0.45) compared to linear amines (−0.70) due to ring strain .
  • Hydrogen Bonding : The hydroxymethyl group forms intramolecular H-bonds with the Boc carbonyl, stabilizing transition states in cyclization reactions .

Validation: Experimental activation energies (ΔG‡) for ring-opening reactions align with DFT predictions within ±2 kcal/mol .

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